Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate
Description
Properties
IUPAC Name |
methyl (3S)-2,2-dimethyl-5-phenylmethoxy-3-triethylsilyloxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4Si/c1-7-26(8-2,9-3)25-19(21(4,5)20(22)23-6)15-16-24-17-18-13-11-10-12-14-18/h10-14,19H,7-9,15-17H2,1-6H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMMKGUCXTAQI-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H](CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the 3-Hydroxy Group
The triethylsilyl (TES) group is introduced to protect the 3-hydroxy position. This step typically employs triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the alcohol to form the silyl ether.
Representative Conditions:
| Reagent | Solvent | Temperature | Yield (Typical) |
|---|---|---|---|
| TESCl, Imidazole | DCM | 0–25°C | 85–90% |
The bulky triethylsilyl group provides steric protection while remaining stable under basic and mildly acidic conditions, enabling subsequent transformations.
Introduction of the 5-Benzyloxy Group
The benzyloxy group is installed via etherification of a 5-hydroxy precursor. Common methods include:
-
Mitsunobu Reaction : Using benzyl alcohol , triphenylphosphine , and diethyl azodicarboxylate (DEAD) in THF.
-
Alkylation : Treatment with benzyl bromide and a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF).
Comparative Analysis:
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu | High stereochemical retention | Costly reagents, purification |
| Alkylation | Scalability, simplicity | Requires anhydrous conditions |
The Mitsunobu reaction is preferred for stereospecific syntheses, whereas alkylation suits large-scale production.
Stepwise Synthesis Protocol
Starting Material Preparation
The synthesis begins with methyl 3,5-dihydroxy-2,2-dimethylpentanoate , a commercially available diol. Key steps include:
-
Selective TES Protection : The 3-hydroxy group is protected first due to its lower steric hindrance compared to the 5-position.
-
Benzylation of the 5-Hydroxy Group : After TES protection, the remaining 5-hydroxy group undergoes benzylation.
Reaction Sequence:
-
3-TES Protection :
-
5-Benzylation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: The compound could serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate depends on its specific application. In chemical reactions, the silyl group acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, its mechanism would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Key Observations :
Protecting Group Strategy: The benzyloxy group at C5 (target compound) offers moderate stability under hydrogenolysis, whereas TBS ethers (Compound 10a) provide superior acid/base resistance . The triethylsilyl (TES) group in the target compound is less sterically hindered than TBS, facilitating selective deprotection in multi-step syntheses .
Synthetic Yields :
- Compound 10a (TBS-protected) achieved 90% yield during silylation, while the hydroxylated precursor (Compound 10) required hydrogenation at 60°C for 110 hours to yield 85% .
- The target compound’s TES group may exhibit lower thermal stability than TBS, necessitating milder reaction conditions.
Spectroscopic Data :
- ¹H NMR : The TES group in the target compound shows distinct δ 0.5–1.0 ppm resonances (triethylsilyl CH2/CH3), differing from TBS (δ 0.8–0.9 ppm) .
- IR Spectroscopy : The carbonyl stretch (C=O) for methyl esters typically appears at ~1740 cm⁻¹, while silyl ethers (Si-O-C) absorb near 1250 cm⁻¹ .
Data Tables
Physicochemical Properties
Stability and Reactivity
| Parameter | Target Compound | TBS-Protected (10a) | Hydroxyl Variant (10) |
|---|---|---|---|
| Acid Stability | Moderate | High | Low |
| Base Stability | Moderate | High | Low |
| Hydrogenolysis Compatibility | Yes (benzyloxy) | No (TBS stable) | Yes (benzyloxy) |
Notes
Biological Activity
Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzyloxy group, a triethylsilyl group, and a methyl ester. The synthesis typically involves several steps:
- Protection of Hydroxyl Groups : This step ensures that hydroxyl groups do not react during subsequent reactions.
- Formation of Ester Bonds : The esterification process is critical for constructing the methyl ester.
- Introduction of Silyl Protecting Groups : The triethylsilyl group is introduced to protect reactive sites and facilitate further reactions.
The chemical formula for this compound is , and it has been characterized using various spectroscopic techniques, including NMR and X-ray diffraction .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The silyl group acts as a protective moiety, allowing for selective reactions that can lead to enzyme inhibition or modulation of receptor activity .
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with specific receptors, potentially influencing signaling pathways.
Biological Activities
Research on the biological activities of this compound is limited but promising. Its derivatives have been explored for various applications:
- Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary findings indicate that derivatives may have antiproliferative effects on cancer cell lines, including HeLa and A549 cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(trimethylsilyl)oxy]pentanoate | Similar structure with different stereochemistry | Anticancer properties |
| Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(triethylsilyl)oxy]pentanoate | Similar structure with different functional groups | Antimicrobial activity |
Case Studies and Research Findings
- Antibacterial Activity Study : A study highlighted that certain derivatives showed effective inhibition against E. coli with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
- Antiproliferative Effects : In vitro assays demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines with IC50 values indicating moderate potency .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate, and how is stereochemical integrity maintained?
- Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. For example:
- Step 1 : Use triethylsilyl (TES) ethers to protect hydroxyl groups, as they offer stability under basic and mildly acidic conditions .
- Step 2 : Introduce the benzyloxy group via alkylation or Mitsunobu reactions, ensuring regioselectivity using bulky bases (e.g., LDA) to favor the desired configuration .
- Step 3 : Purify intermediates via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to remove diastereomeric impurities .
- Key : Monitor stereochemistry using chiral HPLC or optical rotation analysis.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyloxy vs. silyl ether signals) and stereochemistry (coupling constants for axial/equatorial protons) .
- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemical outcomes, particularly for crystalline intermediates .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in inert, airtight containers under nitrogen to prevent hydrolysis of the triethylsilyl ether .
- Maintain temperatures between 2–8°C for long-term stability, as silyl ethers degrade under prolonged exposure to moisture or acidic vapors .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during silyl ether deprotection?
- Methodological Answer :
- Acidic Conditions : Use buffered TBAF (tetrabutylammonium fluoride) in THF at 0°C to selectively cleave TES groups without affecting benzyl ethers .
- Neutral Conditions : Employ HF-pyridine complexes for milder deprotection, monitored by TLC to halt the reaction at the intermediate stage .
- Troubleshooting : If over-degradation occurs, reintroduce silyl protection and adjust stoichiometry (e.g., reduce fluoride equivalents) .
Q. What strategies resolve contradictions in stereochemical assignment between NMR and computational modeling?
- Methodological Answer :
- 2D NMR : Perform NOESY/ROESY to confirm spatial proximity of protons (e.g., benzyloxy vs. methyl groups) .
- DFT Calculations : Compare experimental NMR shifts with density functional theory-predicted values to validate configurations .
- Synthetic Correlation : Prepare a derivative with known stereochemistry (e.g., via X-ray-confirmed intermediates) and compare spectral data .
Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic acyl substitutions?
- Methodological Answer :
- Steric Effects : The benzyloxy group at C5 hinders nucleophilic attack at the ester carbonyl, requiring activation via Lewis acids (e.g., ZnCl₂) .
- Electronic Effects : Electron-donating benzyloxy groups reduce electrophilicity of the carbonyl, necessitating higher temperatures or microwave-assisted synthesis .
- Validation : Monitor reaction progress via in-situ IR spectroscopy to detect carbonyl stretching frequency shifts .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc) for large batches .
- Protection-Deprotection : Use flow chemistry to automate TES and benzyloxy group manipulations, improving reproducibility .
- Yield Optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) affecting stereoselectivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting point data reported in literature?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and compare DSC (differential scanning calorimetry) profiles with literature values .
- Polymorphism Screening : Use slurry experiments in different solvents to identify stable polymorphic forms .
- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., USP melting point apparatus) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
